REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]([OH:6])=O)#[N:2].C1(N=C=NC2CCCCC2)CCCCC1.[NH2:22][C:23]1[CH:24]=[CH:25][C:26]([Cl:29])=[N:27][CH:28]=1>O1CCCC1>[Cl:29][C:26]1[CH:25]=[CH:24][C:23]([NH:22][C:4](=[O:6])[CH2:3][C:1]#[N:2])=[CH:28][N:27]=1
|
Name
|
|
Quantity
|
5.95 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)O
|
Name
|
|
Quantity
|
14.44 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=NC1)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
|
the reaction mixture was filtered
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Type
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CUSTOM
|
Details
|
the filtrate was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The resulting solid was triturated with anhydrous dichloromethane
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=C1)NC(CC#N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.5 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 76.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |